

understanding G0-C14 hydrophobicity and charge

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An In-depth Technical Guide to the Physicochemical Properties of G0-C14

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0-C14 is a synthetically engineered ionizable cationic lipid designed for advanced drug delivery applications, particularly for nucleic acids like small interfering RNA (siRNA) and messenger RNA (mRNA). Its structure is amphiphilic, consisting of a hydrophilic cationic core and multiple hydrophobic lipid tails. This dual nature is fundamental to its function, enabling the encapsulation and transport of therapeutic payloads in nanoparticle formulations.

The molecule's nomenclature denotes its core components:

- G0: Refers to a generation-0 Poly(amido amine) (PAMAM) dendrimer. This hyperbranched, symmetric core provides a precise number of tertiary amine groups that can be protonated, conferring a positive charge.[1] The G0 dendrimer is selected for its ability to condense nucleic acids effectively while exhibiting lower cytotoxicity compared to higher-generation dendrimers.[2]
- C14: Refers to the fourteen-carbon aliphatic chains attached to the dendrimer core.[1] These lipid tails impart the hydrophobic character essential for self-assembly and interaction with other non-polar molecules.[2]



This guide provides a detailed examination of the two defining physicochemical properties of **G0-C14**—its charge and hydrophobicity—and outlines the experimental protocols used to characterize them.

Charge Characteristics of G0-C14

The positive charge of **G0-C14** is a critical feature that drives its primary interaction with negatively charged therapeutic molecules such as siRNA and mRNA.

Source and Function of Charge

The cationic nature of **G0-C14** originates from the tertiary amine groups within its G0 PAMAM dendrimer core.[2] In an aqueous environment, particularly at physiological pH, these amines can be protonated, resulting in a net positive charge. This electrostatic potential is the primary force behind the condensation and complexation of polyanionic nucleic acids. The process involves the neutralization of the negative charges on the phosphate backbone of the siRNA by the positive charges of the **G0-C14**, leading to the formation of a compact, stable core complex.[2] This complexation is the foundational step in forming a nanoparticle designed to protect the nucleic acid cargo from enzymatic degradation.[2]

Quantitative Data: Zeta Potential

The effective charge of **G0-C14** in a formulation is best represented by the zeta potential of the nanoparticles it forms. Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid and is a key indicator of the stability of a colloidal dispersion. While a zeta potential for the individual **G0-C14** molecule is not a standard measurement, the zeta potential of **G0-C14**-containing nanoparticles provides critical insight into their surface charge and interaction with biological systems.



Formulation Component	Ratio (G0- C14/siRNA, w/w)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
Cy3-labeled siRNA	5:1	+10.3 ± 1.5	0.21 ± 0.03	[1]
Cy3-labeled siRNA	10:1	+18.7 ± 2.1	0.18 ± 0.02	[1]
Cy3-labeled siRNA	15:1	+25.4 ± 2.8	0.16 ± 0.02	[1]
Cy3-labeled siRNA	20:1	+31.6 ± 3.4	0.15 ± 0.01	[1]

Table 1: Zeta potential of nanoparticles formulated with varying weight ratios of **G0-C14** to siRNA. Data indicates that as the proportion of **G0-C14** increases, the surface charge of the resulting nanoparticles becomes more positive.

Experimental Protocol: Zeta Potential Measurement

This protocol describes the determination of nanoparticle zeta potential using Electrophoretic Light Scattering (ELS).

Objective: To measure the surface charge of **G0-C14**-based nanoparticles.

Materials:

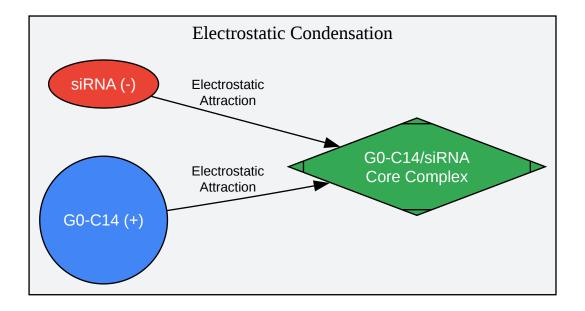
- ZetaSizer Nano ZS (Malvern Instruments) or equivalent ELS instrument.
- Disposable folded capillary cells (e.g., Malvern DTS1070).[3]
- 1 mL syringes or precision pipettes.
- Sample dispersion (nanoparticles suspended in 10 mM NaCl or PBS).
- Deionized water and ethanol for cleaning.



Procedure:

- Sample Preparation: Disperse the G0-C14 nanoparticles in an appropriate medium (e.g., 10 mM NaCl) to a suitable concentration for light scattering. The concentration should be optimized to obtain a stable count rate as recommended by the instrument manufacturer.[3] Ensure the sample is well-mixed and free of aggregates.
- Cell Preparation: Thoroughly rinse a new capillary cell with deionized water.[3] For sensitive samples, condition the cell by rinsing it with a small amount of the sample dispersion, which is then discarded.
- Sample Loading: Using a syringe or pipette, slowly inject approximately 750 μL of the sample dispersion into one of the cell's ports, avoiding the introduction of air bubbles.[3][4] Gently tap the cell to dislodge any bubbles that may form.
- Cell Sealing and Cleaning: Securely place caps on both ports of the cell. Carefully wipe the
 exterior optical windows of the cell with lens paper to remove any dust or fingerprints.
- Measurement:
 - Place the cell into the instrument, ensuring the electrodes make proper contact.[3]
 - Set the measurement parameters in the software. Define the dispersant properties (viscosity, dielectric constant) and set the temperature for equilibration (e.g., 25°C).
 - Allow the sample to equilibrate for at least 2 minutes.[4]
 - Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility). The zeta potential is then calculated using the Henry equation.[5]
 - Conduct a minimum of three replicate measurements to ensure repeatability.
- Data Analysis: The software will report the mean zeta potential (in mV) and the zeta deviation. Analyze the quality of the data by checking the phase analysis light scattering (PALS) plot for a good signal-to-noise ratio.





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Caption: Electrostatic interaction between cationic **G0-C14** and anionic siRNA.

Hydrophobicity of G0-C14

The hydrophobicity of **G0-C14** is conferred by its multiple C14 alkyl tails. This property is essential for the formation of a stable nanoparticle core and for encapsulating other hydrophobic molecules.

Source and Function of Hydrophobicity

The seven 14-carbon lipid tails attached to the G0 dendrimer core are highly non-polar.[2] In an aqueous environment, these tails are driven to associate with each other and with other hydrophobic species to minimize their contact with water—a phenomenon known as the hydrophobic effect. This property is exploited in nanoparticle formulations where **G0-C14**/siRNA complexes are further encapsulated by a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA).[2] The hydrophobic tails of **G0-C14** interact strongly with the PLGA, forming a stable, solid-like core that protects the siRNA payload.[2] This amphiphilic nature also allows **G0-C14** to self-assemble into micellar structures above a certain concentration.

Quantitative Data: Critical Micelle Concentration (CMC)



The Critical Micelle Concentration (CMC) is the concentration of an amphiphile above which micelles spontaneously form. It is a key quantitative measure of a molecule's hydrophobicity and self-assembly behavior. A lower CMC value indicates greater hydrophobicity and a stronger tendency to form aggregates. While a specific CMC value for **G0-C14** is not publicly available, it is a critical parameter that would be determined during its characterization.

Property	Value	Method
Critical Micelle Concentration (CMC)	Data not publicly available	Typically determined by fluorescence spectroscopy or conductivity measurement.[6]

Table 2: Status of quantitative hydrophobicity data for **G0-C14**.

Experimental Protocol: CMC Determination via Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of an amphiphilic molecule using a fluorescent probe like pyrene.

Objective: To determine the concentration at which **G0-C14** begins to form micelles in an aqueous solution.

Materials:

- Fluorometer.
- Pyrene stock solution in a volatile solvent (e.g., acetone).
- G0-C14.
- Aqueous buffer (e.g., phosphate-buffered saline, PBS).
- Series of glass vials.

Procedure:

Foundational & Exploratory



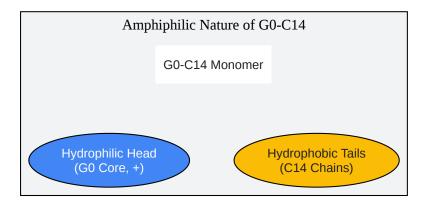


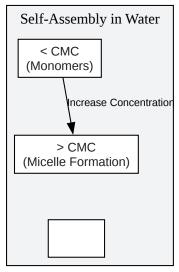
- Probe Preparation: Add a small aliquot of the pyrene stock solution to each vial. Evaporate
 the solvent completely under a stream of nitrogen, leaving a thin film of pyrene on the bottom
 of each vial. The final concentration of pyrene in the samples should be very low (e.g., ~1
 μM).
- Sample Preparation: Prepare a stock solution of G0-C14 in the desired aqueous buffer.
 Create a series of dilutions from this stock solution, covering a wide concentration range (e.g., from nanomolar to millimolar).
- Incubation: Add the **G0-C14** dilutions to the pyrene-coated vials. Seal the vials and allow them to equilibrate overnight in the dark with gentle agitation to ensure the pyrene dissolves into the solutions.
- Fluorescence Measurement:
 - Set the fluorometer to measure the emission spectrum of pyrene. Set the excitation wavelength to ~335 nm.
 - Scan the emission from ~350 nm to ~450 nm.
 - Record the intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak
 (I₃) at ~384 nm for each sample.

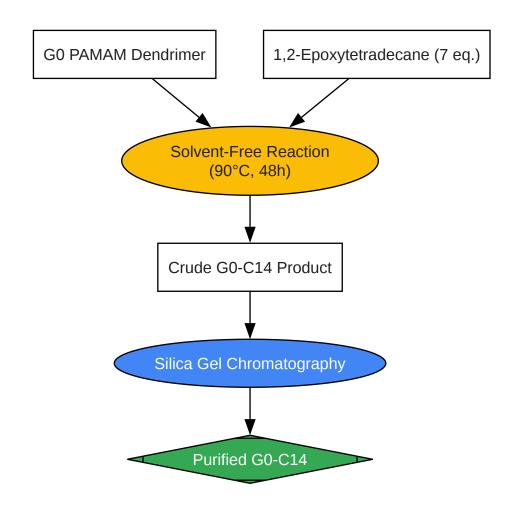
Data Analysis:

- The polarity of the microenvironment around the pyrene molecule affects the ratio of the I₁/I₃ peaks. In a polar environment (water), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic core, and the I₁/I₃ ratio decreases.
- Plot the I₁/I₃ ratio as a function of the logarithm of the **G0-C14** concentration.
- The resulting plot will show a sigmoidal curve. The CMC is determined from the point of maximum inflection or the intersection of the two linear portions of the curve.

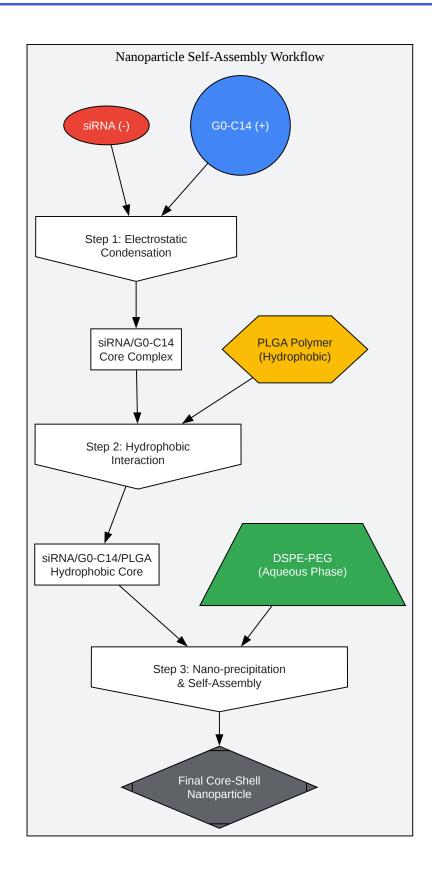












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